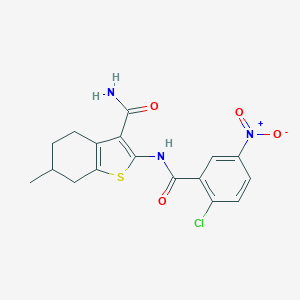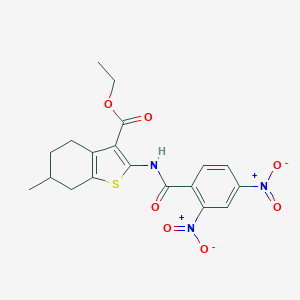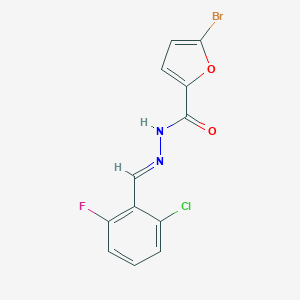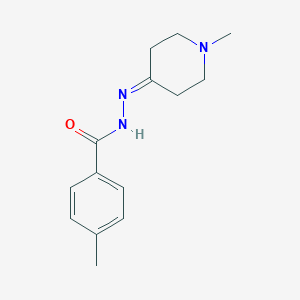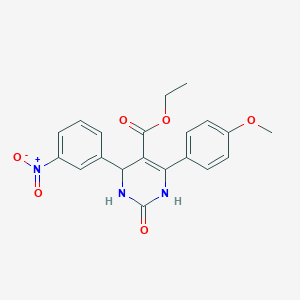
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and are often synthesized through the Biginelli reaction, a multi-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves the Biginelli reaction. This reaction is carried out by condensing an aldehyde (such as 3-nitrobenzaldehyde), a β-keto ester (such as ethyl acetoacetate), and urea under acidic conditions. Various catalysts can be used to enhance the reaction, including Lewis acids, Brønsted acids, and even green catalysts like Eosin Y under visible light .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvent-free conditions and recyclable catalysts can make the process more environmentally friendly and cost-effective .
化学反応の分析
Types of Reactions
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring structures
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the pyrimidinone core .
Major Products Formed
The major products formed from these reactions include amines, substituted pyrimidinones, and various cyclized derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, including antiviral, antibacterial, and antifungal properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings .
作用機序
The mechanism of action of ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. The compound can also interact with calcium channels, modulating their activity and leading to its antihypertensive effects .
類似化合物との比較
Similar Compounds
Similar compounds include other dihydropyrimidinones, such as:
- 7-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- 1-methyl-2-(methylsulphanyl)-4-(3-nitrophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile .
Uniqueness
ETHYL 6-(4-METHOXYPHENYL)-4-(3-NITROPHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of both nitro and methoxy groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .
特性
分子式 |
C20H19N3O6 |
|---|---|
分子量 |
397.4g/mol |
IUPAC名 |
ethyl 6-(4-methoxyphenyl)-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H19N3O6/c1-3-29-19(24)16-17(12-7-9-15(28-2)10-8-12)21-20(25)22-18(16)13-5-4-6-14(11-13)23(26)27/h4-11,18H,3H2,1-2H3,(H2,21,22,25) |
InChIキー |
WUAOZMJVYZMPQK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
正規SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


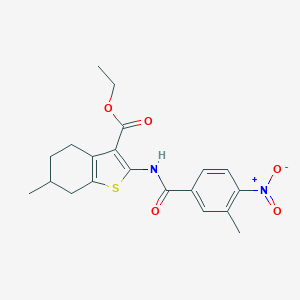
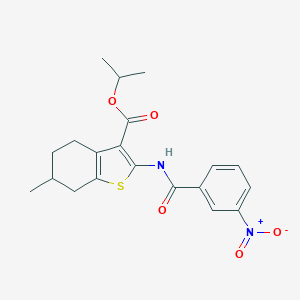
![2-[(2,4-Dichlorobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B447364.png)
![N'-[1-(2-thienyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B447366.png)
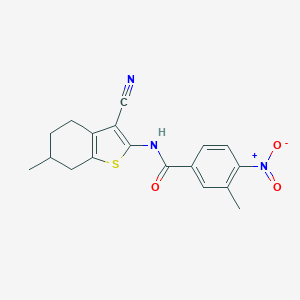
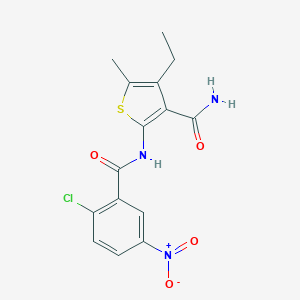
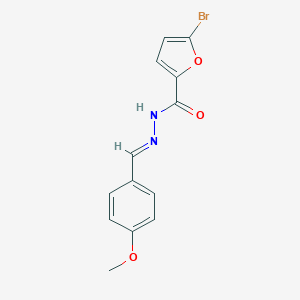
![Methyl 2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447371.png)
![Isopropyl 6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447372.png)
